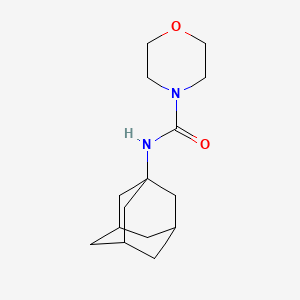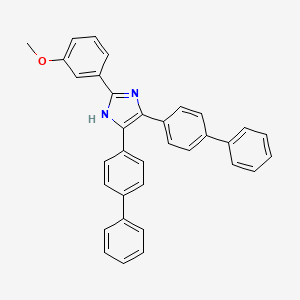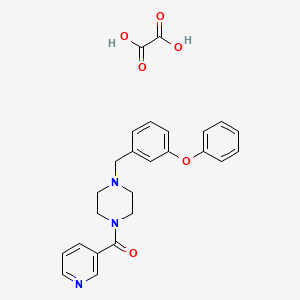
N'-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a quinoxaline derivative that has been shown to have a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves its binding to the NMDA receptor and blocking its activity. This leads to a reduction in the excitatory neurotransmission mediated by the receptor. This mechanism has been extensively studied and characterized, and has been shown to be highly selective for the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine are complex and varied. It has been shown to have neuroprotective effects in various models of neurological damage, including stroke and traumatic brain injury. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been shown to have potential as a treatment for depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to handle and administer the compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine. These include further studies of its neuroprotective and anticonvulsant effects, as well as its potential use in the treatment of depression and anxiety. Additionally, there may be potential for the development of new drugs based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing treatments. Finally, there may be potential for the use of this compound in combination with other drugs or therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine involves the reaction of 4-bromoaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride. The resulting product is then reacted with dimethylamine and nitric acid to yield the final compound. This method has been extensively studied and optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N,N-dimethyl-6,7-dinitro-2,3-quinoxalinediamine has a range of potential scientific research applications. It has been shown to have potent activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in a range of neurological processes. This makes it a potential tool for studying the role of the NMDA receptor in various diseases and conditions.
Eigenschaften
IUPAC Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN6O4/c1-21(2)16-15(18-10-5-3-9(17)4-6-10)19-11-7-13(22(24)25)14(23(26)27)8-12(11)20-16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYNOLGMZOSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2N=C1NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-bromophenyl)-3-N,3-N-dimethyl-6,7-dinitroquinoxaline-2,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)



![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)